molecular formula C12H15NO3 B2912768 2-Acetamido-2-(2,3-dimethylphenyl)acetic acid CAS No. 1342562-84-8

2-Acetamido-2-(2,3-dimethylphenyl)acetic acid

Cat. No. B2912768
CAS RN: 1342562-84-8
M. Wt: 221.256
InChI Key: BRGGSEZPDVLTJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 37 atoms. There are 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains a total of 37 bonds. There are 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Gopal Sharma et al. (2018) reported on the synthesis, structure, and molecular docking analysis of a related anticancer drug, emphasizing the importance of structural elucidation and in silico modeling studies targeting specific receptors (Sharma et al., 2018).

Biological Activity Studies

  • The synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid, aiming at photoaffinity labeling for molecular target identification, were explored by B. Palmer et al. (2007). This study highlighted the utility of these compounds in understanding the biochemical pathways and potential therapeutic targets (Palmer et al., 2007).

Pharmacological Profiles

  • S. Laufer et al. (1994) investigated a new pyrrolizine derivative inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes, showcasing the compound's diverse biological activities and its potential as a pharmacological agent (Laufer et al., 1994).

Antimicrobial Activity

  • The synthesis, reactions, and evaluation of antimicrobial activity of novel phthalazinone derivatives were conducted by Fatehia and K. Mohamed (2010), demonstrating the potential of these compounds in addressing microbial resistance through novel synthetic pathways (Fatehia & Mohamed, 2010).

Environmental and Synthetic Chemistry Applications

  • Qingli Qian et al. (2016) presented a method for synthesizing acetic acid via methanol hydrocarboxylation with CO2 and H2, highlighting an innovative approach to utilize CO2 as a raw material in chemical synthesis, which could have implications for environmental sustainability and the production of bulk chemicals (Qian et al., 2016).

properties

IUPAC Name

2-acetamido-2-(2,3-dimethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-7-5-4-6-10(8(7)2)11(12(15)16)13-9(3)14/h4-6,11H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGGSEZPDVLTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)-2-acetamidoacetic acid

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